molecular formula C8H20Cl2N2 B6160772 cyclooctylhydrazine dihydrochloride CAS No. 2763775-96-6

cyclooctylhydrazine dihydrochloride

Cat. No.: B6160772
CAS No.: 2763775-96-6
M. Wt: 215.2
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooctylhydrazine dihydrochloride is a chemical reagent For Research Use Only, intended for use by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or personal use. This compound serves as a versatile building block in organic synthesis, particularly valuable for the preparation of heterocyclic compounds and complex molecular architectures. Its structure, featuring a cyclooctyl ring, makes it a valuable intermediate in pharmaceutical research for the development of potential drug candidates. The hydrazine moiety allows its use in various coupling reactions and as a precursor for synthesizing derivatives with potential biological activity. Researchers can utilize this reagent in exploratory projects within medicinal chemistry, materials science, and as a reagent in analytical method development. The specific mechanisms of action and research applications for this compound are dependent on the final synthesized product or the specific experimental context.

Properties

CAS No.

2763775-96-6

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylhydrazine dihydrochloride can be synthesized through the reaction of cyclooctanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves the following steps:

    Formation of Cyclooctylhydrazone: Cyclooctanone is reacted with hydrazine hydrate to form cyclooctylhydrazone.

    Hydrochloride Formation: The cyclooctylhydrazone is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form cyclooctylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of azines or other nitrogen-containing derivatives.

    Reduction: Formation of cyclooctylamine.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Cyclooctylhydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of cyclooctylhydrazine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Solubility : All dihydrochloride derivatives exhibit improved water solubility compared to their freebase forms, a critical feature for pharmaceutical formulation .
  • Stability : this compound is hypothesized to share the instability common to hydrazine derivatives, where the N–N bond weakens under heat or acidic conditions . This contrasts with more stable hydrochlorides like cyclobenzaprine hydrochloride (CAS 6202-23-9), which lacks the hydrazine moiety and is used in long-term muscle relaxant therapies .

Research Findings

  • Instability : highlights that hydrazine dihydrochlorides with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) decompose at 215.5°C, suggesting cyclooctyl derivatives may have similar thermal limitations .
  • Synthetic Utility : Dihydrochloride salts are preferred in drug discovery for their improved handling and solubility, as demonstrated in the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl benzoates .

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